molecular formula C22H13ClF3NS B2386374 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-22-9

2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2386374
CAS No.: 339103-22-9
M. Wt: 415.86
InChI Key: ATYKIHDEAPSWAU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound with the molecular formula C22H13ClF3NS It is characterized by the presence of a quinoline core substituted with a 4-chlorophenylsulfanyl group and a 3-(trifluoromethyl)phenyl group

Scientific Research Applications

2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biological assays to study enzyme interactions or cellular processes.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)sulfanyl-3-phenylquinoline
  • 2-(4-Chlorophenyl)sulfanyl-3-(4-methylphenyl)quinoline
  • 2-(4-Chlorophenyl)sulfanyl-3-(4-fluorophenyl)quinoline

Uniqueness

2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved efficacy and selectivity.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYKIHDEAPSWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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